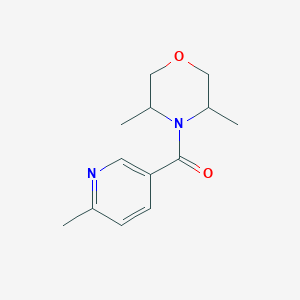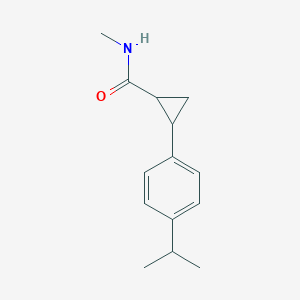![molecular formula C16H20FNO2 B7593098 (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone, also known as DF-MPH or DFCP-Methanone, is a novel psychoactive substance that belongs to the class of designer drugs. It is a synthetic compound that has gained attention due to its potential use in scientific research. DF-MPH is a cyclopropyl ketone derivative that has been developed as a stimulant and is structurally similar to methylphenidate, a commonly used ADHD medication.
Wirkmechanismus
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone acts by inhibiting the reuptake of dopamine by DAT, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to enhanced dopaminergic neurotransmission, which is responsible for the stimulant effects of (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone. The mechanism of action of (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone is similar to that of methylphenidate, but it has been shown to be more potent and selective in its action on DAT.
Biochemical and physiological effects:
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has been shown to have stimulant effects similar to those of methylphenidate. It increases wakefulness, alertness, and focus, and can improve cognitive performance. (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has also been shown to increase locomotor activity in animal models. However, the long-term effects of (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone on the brain and body are not well understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has several advantages for use in lab experiments. It is a potent and selective DAT inhibitor, which makes it a valuable tool for investigating the role of DAT in various neurological disorders. (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone is also structurally similar to methylphenidate, which allows for direct comparisons between the two compounds. However, the complex synthesis method and the lack of long-term safety data are limitations for its use in lab experiments.
Zukünftige Richtungen
For research on (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone include investigating its effects on other neurotransmitter systems, determining its long-term effects on the brain and body, and developing new derivatives with improved pharmacological properties.
Conclusion:
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone, or (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone, is a novel psychoactive substance that has gained attention for its potential use in scientific research. It is a potent and selective inhibitor of the dopamine transporter and has been used in studies to investigate the role of DAT in various neurological disorders. (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has stimulant effects similar to those of methylphenidate and has potential for use in the development of new medications. However, the complex synthesis method and lack of long-term safety data are limitations for its use in lab experiments. Further research is needed to determine its safety and efficacy for human use and to investigate its potential for use in the development of new medications.
Synthesemethoden
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone is synthesized by a multi-step process involving the reaction of morpholine with 4-fluorobenzaldehyde followed by the addition of cyclopropylmagnesium bromide and then the final step of oxidation using Dess-Martin periodinane. The synthesis method is complex and requires advanced organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has been used in scientific research as a tool to study the dopamine transporter (DAT) in the brain. It has been shown to be a potent inhibitor of DAT, which is responsible for the reuptake of dopamine. (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone can be used in studies to investigate the role of DAT in various neurological disorders such as ADHD, Parkinson's disease, and addiction. It has also been used in studies to investigate the structure-activity relationship of DAT inhibitors.
Eigenschaften
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-10-8-20-9-11(2)18(10)16(19)15-7-14(15)12-3-5-13(17)6-4-12/h3-6,10-11,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHUUDGBLRUSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CC2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)
![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)
![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)


![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)